4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride
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Overview
Description
4-Amino-3,3-dimethyl-2-oxabicyclo[211]hexane-1-carboxylicacidhydrochloride is a bicyclic compound with a unique structure that includes an oxabicyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can be further derivatized through numerous transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates involved.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds or other functionalized derivatives.
Scientific Research Applications
4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride has several scientific research applications:
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: The compound’s potential bioactivity suggests applications in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials, leveraging its unique structural properties for specific applications.
Mechanism of Action
The mechanism of action of 4-Amino-3,3-dimethyl-2-oxabicyclo[211]hexane-1-carboxylicacidhydrochloride involves its interaction with molecular targets and pathways within biological systems
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
- {4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
Uniqueness
4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride is unique due to its specific substitution pattern and the presence of an amino group, which can significantly influence its reactivity and interactions with other molecules. This distinguishes it from other similar compounds and makes it a valuable tool for various scientific applications.
Biological Activity
Overview
4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities. This compound features an amino group, a hydroxyl group, and a bicyclic ring system, which contribute to its unique chemical reactivity and biological interactions.
- Molecular Formula : C8H15ClN2O3
- Molecular Weight : 208.67 g/mol
- CAS Number : 2551118-59-1
- IUPAC Name : 4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within biological systems. The amino and hydroxyl groups facilitate hydrogen bonding with enzymes or receptors, potentially modulating their activity. This interaction is crucial for its role as a potential inhibitor in various biological pathways.
Enzyme Interaction Studies
Research has indicated that 4-amino derivatives of bicyclic compounds can act as inhibitors for certain enzymes involved in metabolic pathways. For example, studies have shown that similar compounds can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.
Potential Therapeutic Applications
- Anti-inflammatory Agents : Due to its structural similarity to known anti-inflammatory agents, this compound is being explored for its potential to reduce inflammation.
- Neuroprotective Effects : Preliminary studies suggest that bicyclic compounds may offer neuroprotective benefits, possibly through the modulation of neurotransmitter systems.
- Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, indicating potential use in antibiotic development.
Case Studies
Several studies have documented the biological effects of related bicyclic compounds:
- Study on Inhibition of COX Enzymes :
- Neuroprotective Properties :
- Antimicrobial Properties :
Comparison of Biological Activities
Properties
Molecular Formula |
C8H14ClNO3 |
---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO3.ClH/c1-6(2)8(9)3-7(4-8,12-6)5(10)11;/h3-4,9H2,1-2H3,(H,10,11);1H |
InChI Key |
ILFDZJUBFXKSTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CC(C2)(O1)C(=O)O)N)C.Cl |
Origin of Product |
United States |
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